Fondaparinux sodium impurity refers to various chemical compounds that may arise during the synthesis of fondaparinux sodium, a synthetic low-molecular-weight heparin used primarily as an anticoagulant. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the pharmaceutical product. Fondaparinux sodium itself is a highly selective inhibitor of factor Xa, playing a significant role in anticoagulation therapy for conditions like deep vein thrombosis and pulmonary embolism. The presence of impurities can affect the drug's performance and regulatory compliance.
Fondaparinux sodium is synthesized through a complex chemical process that involves over 50 steps, leading to various potential impurities, which can be classified based on their chemical structure and formation pathway. The impurities are typically derived from incomplete reactions or degradation products formed during the synthesis or storage of fondaparinux sodium.
Impurities in fondaparinux sodium can be classified into several categories based on their chemical nature:
The synthesis of fondaparinux sodium involves multiple stages, including:
A typical synthesis route involves:
Fondaparinux sodium is characterized by its unique molecular structure:
The structural complexity includes:
The primary reactions involved in the synthesis of fondaparinux sodium include:
The synthesis requires careful control of reaction conditions (pH, temperature) to minimize the formation of by-products, particularly de-sulfated and over-sulfated impurities. Monitoring these reactions using HPLC allows for precise identification and quantification of both fondaparinux sodium and its impurities .
Fondaparinux sodium exerts its anticoagulant effect by binding to antithrombin III, which enhances its ability to inhibit factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade.
The mechanism involves:
Relevant analyses indicate that impurities can alter these properties; thus, rigorous quality control measures are essential .
Fondaparinux sodium is primarily used in clinical settings for:
The monitoring of impurities ensures that fondaparinux sodium remains effective and safe for these critical applications .
The chemical synthesis of fondaparinux sodium involves over 50 steps, with sulfation reactions representing critical points for impurity introduction. Sulfation is typically performed using sulfur trioxide complexes with tertiary amines (e.g., sulfur trioxide-trimethylamine, sulfur trioxide-pyridine) in aprotic solvents. Incomplete sulfation at any of the eight required positions (five O-sulfates and three N-sulfates) generates hypo-sulfated analogues, while over-sulfation at non-targeted hydroxyl groups yields hyper-sulfated species. Patent data reveals that sulfation efficiency varies significantly based on reaction stoichiometry, with deviations beyond 5-10% excess SO₃ complexes increasing hyper-sulfated impurities by 3-7-fold [2]. Conversely, desulfation occurs during acidic hydrolysis steps or storage, particularly at the labile N-sulfated glucosamine residues, forming desulfated impurities with compromised anticoagulant activity [7].
Table 1: Impact of Sulfation Conditions on Impurity Generation
Sulfating Agent | Temperature Range | Reaction Time (hr) | Major Impurity Formed | Relative Abundance (%) |
---|---|---|---|---|
SO₃-Pyridine complex | 40–50°C | 8–12 | Hyper-O-sulfated pentasaccharide | 2.8–5.1 |
SO₃-DMF complex | 30–35°C | 10–14 | Incomplete N-sulfation product | 4.3–7.2 |
SO₃-Triethylamine | 25–30°C | 12–16 | Di-desulfated (N,O) analogue | 1.9–3.5 |
The pentasaccharide backbone assembly involves sequential glycosylations where anomeric stereochemistry (α/β configuration) is vulnerable to side reactions. Under acidic coupling conditions (e.g., using Lewis acids like BF₃·Et₂O), partial epimerization at C2 of iduronic acid residues converts α-L-iduronic acid to β-L-iduronic acid, forming stereoisomeric impurities with altered three-dimensional conformations. Analytical studies using ion-pair HPLC-ELSD demonstrate that these epimers co-elute with fondaparinux unless specialized gradient methods (e.g., n-hexylamine/acetic acid buffers) are employed [3] [10]. Additionally, glycosidic bond hydrolysis occurs during deprotection steps involving strong bases (e.g., NaOH treatment), cleaving the 1→4 linkages between glucosamine and iduronic acid to yield truncated oligosaccharides like trisaccharides or disaccharides. These fragments constitute 0.3–1.8% of crude synthesis products and require rigorous anion-exchange chromatography for removal [1].
Table 2: Common Glycosylation-Derived Impurities in Fondaparinux Synthesis
Reaction Step | Chemical Conditions | Vulnerable Bond | Resulting Impurity | Detection Method |
---|---|---|---|---|
Iduronate coupling | BF₃·Et₂O, CH₂Cl₂, -20°C | α(1→4) linkage | β-Iduronic epimer | HPLC-ELSD (RRT 1.12) |
Global deacetylation | 0.1M NaOH, 25°C | GlcNβ(1→4)GlcA | Trisaccharide fragment | LC-MS (m/z 998.2) |
Final deprotection | Pd/C, H₂, 50 psi | GlcNβ(1→4)IdoA | Disaccharide sulfate | NMR (δ 5.42 ppm) |
Purification of crude fondaparinux relies heavily on anion-exchange chromatography and size-exclusion techniques, but process limitations allow residual impurities to persist. Patent CN107501359B details a two-step purification where fondaparinux is loaded onto a porous strong anion-exchange resin (e.g., Q Sepharose) and eluted with a 0.5–2.0 M NaCl gradient. Hypo-sulfated impurities elute at 0.7–1.1 M NaCl, while hyper-sulfated variants require >1.5 M NaCl for elution. However, overlapping peaks lead to cross-contamination, with residual impurities comprising 0.15–0.6% of the final product even after optimization [1]. Carbon treatment is employed to remove aromatic byproducts from hydrogenolysis, but over-treatment adsorbs 5–8% of fondaparinux, raising the relative abundance of impurities. High-purity compositions (EP1625135B1) specify residual solvents (e.g., ethanol, toluene) must be <500 ppm to prevent solvolysis during storage, which generates alkylated derivatives [6].
Hypo-sulfated impurities arise from deficient sulfation at specific sites. The most prevalent variant, Impurity A (Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate)), lacks two O-sulfates and one N-sulfate (C₁₃H₂₁NNa₄O₁₉S₃, MW 683.44) and exhibits 92% reduced anti-Xa activity [4] [8]. Conversely, Impurity 1 (C₃₁H₄₂N₃Na₁₁O₅₂S₉, MW 1830.07) contains nine sulfate groups instead of eight, confirmed by HRMS and ion-pair chromatography at relative retention time (RRT) 0.89 [4] [7]. A recent study isolated three hyper-sulfated analogues where additional sulfation occurs at C3-OH of non-reducing end glucosamine or C2-OH of internal iduronic acid, increasing molecular weights by 98–162 Da [7].
Table 3: Structural and Analytical Signatures of Sulfate Variants
Impurity Designation | Molecular Formula | Mass (Da) | Sulfation Defect | Relative Retention Time (RRT) |
---|---|---|---|---|
Fondaparinux Sodium | C₃₁H₄₃N₃Na₁₀O₄₉S₈ | 1728.03 | Reference | 1.00 |
Impurity A (Hypo-sulfated) | C₁₃H₂₁NNa₄O₁₉S₃ | 683.44 | Missing 2 O-sulfates + 1 N-sulfate | 0.67 |
Impurity 1 (Hyper-sulfated) | C₃₁H₄₂N₃Na₁₁O₅₂S₉ | 1830.07 | Extra O-sulfate at C3-OH GlcN | 0.89 |
Impurity D | C₃₁H₄₄N₃Na₉O₄₆S₇ | 1626.00 | Missing N-sulfate + O-sulfate | 1.21 |
Stereochemical impurities include α/β anomeric inversions and L/D sugar epimers. The iduronic acid residue (α-L-configuration) is particularly prone to epimerization, forming α-D-iduronic or β-L-iduronic isomers during glycosylation. These epimers alter the 3D spatial orientation of sulfate clusters, diminishing affinity for antithrombin III by 20–100-fold [1]. NMR studies of Impurity 3 (C₃₈H₅₅N₃Na₁₀O₄₉S₈, MW 1824.21) reveal β-linked iduronic acid instead of α-linked, correlating with HPLC RRT 1.35 [4] [10]. Additionally, ring contraction during hydrogenation steps converts glucopyranose to glucofuranose structures, while oxidative degradation at the reducing end generates open-chain carboxylates. The latter is quantified at 0.08–0.15% in stressed samples using ion-pair HPLC with evaporative light scattering detection (ELSD) [3].
Compounds Mentioned in the Article
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: